Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate
Description
Structure
3D Structure
Properties
CAS No. |
90788-51-5 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 4-amino-2-oxo-4-phenylbut-3-enoate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3 |
InChI Key |
HGEPTLCGHHRQMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Ethyl 4 Amino 2 Oxo 4 Phenylbut 3 Enoate and Analogues
Direct Synthesis Strategies for Enaminone Esters
Direct synthesis methods involve the construction of the enaminone system in a single key step from readily available precursors. These approaches are often favored for their efficiency and atom economy.
Condensation Reactions Involving Amines and Dicarbonyl Precursors
The most common and direct route to β-enamino esters and ketones is the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine. ijcce.ac.ir This reaction typically involves the nucleophilic attack of the amine on the carbonyl group of the dicarbonyl compound, followed by the elimination of a water molecule to form the stable, conjugated enaminone product.
The reaction can often proceed without a catalyst by simply stirring the reactants at room temperature in a suitable solvent like ethanol (B145695). ijcce.ac.ir However, to improve reaction times and yields, various catalysts have been employed. These catalysts facilitate the reaction under milder conditions and can offer better selectivity. For instance, catalysts such as ferric (III) ammonium (B1175870) nitrate (B79036) and cobalt(II) chloride have been used effectively under solvent-free conditions at room temperature, providing high yields of the desired enaminones. acgpubs.org Other reported catalysts include gold(III) compounds, which offer an environmentally friendly alternative to more drastic reaction conditions, and Scandium(III) triflate (Sc(OTf)₃), which can be recovered and reused. acgpubs.orgresearchgate.net
| Catalyst | Conditions | Typical Yield |
|---|---|---|
| Ferric (III) ammonium nitrate | Solvent-free, Room Temp. | 69-92% |
| Gold (III) catalyst (NaAuCl₄) | Not specified | 61-98% |
| Cobalt (II) chloride | Solvent-free, Room Temp. | 75-95% |
| Scandium (III) triflate (Sc(OTf)₃) | Solvent-free | 70-95% |
| None | Ethanol, Room Temp. | Variable ijcce.ac.ir |
Approaches Utilizing α,γ-Diketoesters for Enaminone Formation
The direct precursor for Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate is an α,γ-diketoester, specifically ethyl 2,4-dioxo-4-phenylbutanoate. The synthesis of this key intermediate is commonly achieved via a Claisen condensation reaction. ut.ac.ir In this procedure, an appropriate acetophenone (B1666503) is reacted with diethyl oxalate (B1200264) in the presence of a strong base, such as sodium ethoxide (NaOEt). ut.ac.ir The base facilitates the deprotonation of the acetophenone to form an enolate, which then acts as a nucleophile, attacking one of the ester carbonyls of diethyl oxalate. Subsequent acidification of the reaction mixture yields the desired ethyl 2,4-dioxo-4-phenylbutanoate. ut.ac.ir This diketoester can then be readily converted to the target enaminone, this compound, through condensation with an amine as described in the previous section.
Multicomponent Reaction Protocols for Conjugated Systems
Multicomponent reactions (MCRs) have gained prominence as powerful synthetic tools due to their high efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.netorganic-chemistry.org These reactions involve the combination of three or more starting materials to form a product that incorporates most of the atoms from the reactants. organic-chemistry.org A relevant MCR for synthesizing analogues of the target compound involves the reaction of a ketone (e.g., acetophenone), an α-ketoester (e.g., ethyl glyoxylate), and an amine. google.com For example, the synthesis of 4-phenyl-4-oxo-2-(1-phenethylamino)butanoic acid ethyl ester has been achieved by reacting acetophenone, ethyl glyoxylate, and phenethylamine (B48288) in the presence of a catalyst in an organic solvent. google.com This strategy highlights the potential of MCRs to construct the complex butenoate scaffold in a convergent and efficient manner.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Yield |
|---|---|---|---|---|
| Acetophenone | Ethyl glyoxylate | (R)-phenethylamine | L-proline, Cu(OTf)₂, Trifluoroacetic acid / Dimethyl sulfoxide | 61% |
| Acetophenone | Ethyl glyoxylate | (R)-phenethylamine | L-proline, Sm(OTf)₃, Trifluoroacetic acid / Toluene | 60% |
| Acetophenone | Ethyl glyoxylate | (R)-phenethylamine | L-proline, Trifluoroacetic acid / Dichloromethane | 53% |
Indirect Synthetic Pathways to the Butenoate Scaffold
Indirect pathways involve the initial construction of the core carbon skeleton, followed by functional group manipulations to arrive at the final enaminone structure.
Aldol Condensation Followed by Esterification
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org It can be employed to construct the butenoate backbone of the target molecule. An indirect route involves a crossed or mixed Aldol condensation between an aldehyde, such as benzaldehyde, and pyruvic acid. google.com This reaction, typically catalyzed by a base like potassium hydroxide (B78521), forms 4-phenyl-2-oxo-3-butenoic acid. google.com The product of the Aldol reaction, a β-hydroxy ketone, readily undergoes dehydration (condensation) to yield the conjugated α,β-unsaturated ketoacid. wikipedia.orglibretexts.org This intermediate is then subjected to an esterification reaction, commonly using ethanol in the presence of an acid catalyst, to produce ethyl 4-oxo-4-phenylbut-2-enoate. google.com The final step to obtain the target compound would be a conjugate addition of an amine to this α,β-unsaturated ester, followed by tautomerization to the more stable enaminone.
Friedel-Crafts Acylation Methods for Phenyl-Butenoate Derivatives
The Friedel-Crafts acylation provides a classic method for attaching an acyl group to an aromatic ring. wikipedia.orgbyjus.com This electrophilic aromatic substitution reaction can be adapted to synthesize the phenyl-butenoate scaffold. The reaction typically involves treating an aromatic compound, such as benzene (B151609), with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, like aluminum trichloride (B1173362) (AlCl₃). organic-chemistry.orgstudymind.co.uk
To construct the required framework, benzene could be acylated with a suitable four-carbon dicarboxylic acid derivative, such as maleic anhydride or its corresponding acyl chloride. This would introduce a four-carbon chain onto the phenyl ring. Subsequent chemical transformations would be necessary to convert the resulting product into the ethyl 2-oxo-4-phenylbutenoate skeleton. A key advantage of the Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which helps to prevent polyacylation and leads to monoacylated products. organic-chemistry.org Once the ethyl 4-oxo-4-phenylbut-2-enoate intermediate is formed, it can be converted to the final enaminone product via the addition of an amine.
Grignard Reactions in the Construction of Butenoate Backbones
The formation of the carbon-carbon backbone is a foundational step in the synthesis of butenoates. Grignard reactions are a classic and powerful method for this purpose, enabling the addition of organomagnesium halides to carbonyl compounds. aroonchande.com In the context of this compound precursors, such as ethyl 2-oxo-4-phenylbutyrate, Grignard reagents are instrumental in creating the essential phenyl-substituted four-carbon chain.
A common strategy involves the reaction of a phenylethyl Grignard reagent with an oxalate derivative. For instance, 2-phenylethyl magnesium bromide can be prepared from β-bromoethylbenzene and magnesium metal. This Grignard reagent is then reacted with a compound like diethyl oxalate in an addition reaction to form the 2-oxo-4-phenylbutyrate backbone. google.com The choice of solvent is critical in this process; aprotic solvents like methyl tert-butyl ether are often employed. The adduct formed can be insoluble in such solvents, which advantageously prevents further reactions with the Grignard reagent that could lead to by-products. google.com
Another approach involves reacting a Grignard reagent with ethyl oxalyl monochloride, often in the presence of a copper salt catalyst. This method also yields the desired 2-oxo-4-phenylbutyrate structure with good selectivity and high yield under mild conditions. google.com The versatility of the Grignard reaction allows for the synthesis of various butenoate analogues by simply changing the Grignard reagent, providing access to a wide range of substituted backbones.
Stereoselective Synthesis and Chiral Induction
Achieving stereocontrol is a paramount challenge in modern organic synthesis, particularly for compounds with potential biological activity. For butenoate derivatives, the introduction of a chiral amine center requires highly specific synthetic methods.
Organocatalytic Asymmetric Transformations for Enantiomeric Enrichment
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. The butenoate backbone, being an electron-deficient alkene, is an excellent substrate for asymmetric nucleophilic additions. researchgate.net The Michael addition, a conjugate addition reaction, is a key strategy for introducing the amino group enantioselectively. nih.gov
In this approach, a nucleophilic amine source is added to an α,β-unsaturated precursor, such as ethyl 4-oxo-4-phenylbut-2-enoate, in the presence of a chiral organocatalyst. Chiral amines, phosphoric acids, or bifunctional catalysts can activate the substrate and guide the nucleophile to attack one face of the double bond preferentially, leading to the enrichment of one enantiomer. researchgate.net The synthetic utility of this method has been demonstrated in the rapid synthesis of enantioenriched nitrogen-containing heterocyclic compounds, which often proceed through a tandem Michael addition-cyclization sequence. researchgate.net
Biocatalytic Approaches for Chiral Amino Acid Derivatives
Biocatalysis offers a highly selective and environmentally sustainable alternative for synthesizing chiral compounds. rsc.orgresearchgate.net Enzymes, operating under mild conditions, can exhibit exceptional levels of enantio- and regioselectivity. For the synthesis of chiral amino acid derivatives from butenoate precursors, several enzymatic strategies are particularly effective.
One of the most prominent methods is the reductive amination of α-keto acids. nih.gov A precursor like ethyl 2-oxo-4-phenylbutyrate can be converted into the corresponding chiral amino acid derivative using amino acid dehydrogenases. These enzymes utilize a cofactor, such as NADH, to stereoselectively reduce the imine intermediate formed from the keto acid and an ammonia (B1221849) source. nih.gov This process can yield products with very high enantiomeric excess (>99% e.e.). nih.gov
Another powerful biocatalytic tool involves the use of carbon-nitrogen (C-N) lyases. These enzymes can catalyze the asymmetric hydroamination of α,β-unsaturated carboxylic acids, which is a direct way to install the chiral amine on the butenoate backbone. researchgate.net The reversal of the enzyme's natural cleavage function to form C-N bonds provides a highly efficient and atom-economical route to non-canonical amino acids. researchgate.net Advances in protein engineering continue to expand the substrate scope and catalytic efficiency of these biocatalysts, making them increasingly valuable for pharmaceutical synthesis. rsc.orgnih.gov
Reaction Optimization and Process Efficiency in Butenoate Synthesis
To transition a synthetic route from a laboratory-scale procedure to a practical application, rigorous optimization of reaction conditions is essential. This involves a systematic evaluation of various parameters to maximize yield, minimize reaction time, reduce costs, and ensure safety and scalability.
For the Grignard-based synthesis of the butenoate backbone, optimization may involve screening different solvents, adjusting the stoichiometry of reagents, and controlling the reaction temperature. For example, the molar ratio of the solvent to the starting halide and the reaction time and temperature can be fine-tuned to achieve yields greater than 80%. google.com
A systematic approach to optimization, as illustrated in the development of other complex chemical transformations, often involves creating a data table to track the effects of changing individual parameters. acs.org This could include screening various solvents (e.g., DCM, THF, Et2O), adjusting reagent equivalents, and modifying the reaction temperature to find the ideal balance between reaction efficiency and selectivity. acs.org The data gathered from such studies are crucial for developing a robust and economically viable synthetic process.
Below is an example of how a reaction optimization table might be structured for a key synthetic step.
| Entry | Solvent | Reagent (equiv.) | Temperature (°C) | Yield (%) |
| 1 | Toluene | 1.0 | 25 | 45 |
| 2 | THF | 1.0 | 25 | 62 |
| 3 | DCM | 1.0 | 25 | 75 |
| 4 | DCM | 1.1 | 25 | 81 |
| 5 | DCM | 1.2 | 25 | 82 |
| 6 | DCM | 1.1 | 0 | 78 |
| 7 | DCM | 1.1 | -20 | 71 |
| This table is for illustrative purposes to demonstrate the process of reaction optimization. |
Ultimately, process efficiency is enhanced by selecting readily available and cost-effective raw materials, employing mild reaction conditions, and simplifying purification procedures to deliver the final product, this compound, with high purity and yield. google.com
Chemical Reactivity and Mechanistic Studies of Ethyl 4 Amino 2 Oxo 4 Phenylbut 3 Enoate
Electronic Properties and Tautomeric Equilibria in Enaminone Systems
The electronic properties of Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate are largely governed by the enaminone substructure (a vinylogous amide). This system is characterized by a push-pull electronic effect, where the amino group (–NH2) acts as an electron-donating group (push) and the keto (C=O) and ester (–COOEt) groups act as electron-withdrawing groups (pull). This electron delocalization across the conjugated π-system can be represented by the following resonance structures:
Figure 1: Resonance Structures of this compound (Image depicting the resonance structures showing delocalization of the nitrogen lone pair across the conjugated system towards the carbonyl groups.)
This extended conjugation significantly influences the molecule's reactivity, stability, and spectroscopic properties. The delocalization of the nitrogen lone pair increases the electron density at the α-carbon (C2) and the oxygen atoms of the carbonyl groups, while decreasing the electron density on the nitrogen atom.
Enaminones, including this compound, can exist in various tautomeric forms. The primary equilibrium is between the keto-enamine and the enol-imine forms. For most open-chain enaminones, the keto-enamine tautomer is the more stable form. The stability of this tautomer is often attributed to the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.
| Tautomeric Form | Structural Features | Relative Stability |
| Keto-enamine | C=C-N and C=O groups. Potential for intramolecular hydrogen bonding. | Generally more stable |
| Enol-imine | C=C-O and C=N groups. | Generally less stable |
The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the nitrogen and carbon atoms.
Nucleophilic and Electrophilic Sites within the Conjugated Pi-System
The conjugated π-system of this compound features both nucleophilic and electrophilic centers, making it a versatile reactant.
Nucleophilic Sites: The resonance structures indicate increased electron density at the α-carbon (C2) and the nitrogen atom. The α-carbon is a soft nucleophilic center, while the nitrogen atom is a hard nucleophilic center.
Electrophilic Sites: The β-carbon (C3) and the carbonyl carbons (of the keto and ester groups) are electron-deficient and thus serve as electrophilic centers. The β-carbon is a soft electrophilic site, susceptible to attack by soft nucleophiles, while the carbonyl carbons are hard electrophilic sites, prone to attack by hard nucleophiles.
This ambident reactivity allows for a wide range of transformations, as the molecule can react with both electrophiles and nucleophiles at different positions.
Diverse Reaction Types Involving the Butenoate Moiety
The butenoate moiety of this compound is the primary site of various chemical transformations.
The electron-deficient β-carbon of the enaminone system makes it an excellent Michael acceptor. wikipedia.org It can undergo conjugate addition with a variety of nucleophiles. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Table 1: Examples of Michael Donors for Reaction with Enaminones
| Nucleophile Type | Examples |
| Carbon Nucleophiles | Enolates, organocuprates, malonates |
| Nitrogen Nucleophiles | Amines, hydrazines |
| Sulfur Nucleophiles | Thiols |
The reaction mechanism involves the nucleophilic attack at the β-carbon, followed by protonation of the resulting enolate. The presence of the phenyl group can influence the stereochemical outcome of the reaction.
The conjugated diene-like system within this compound can participate in cycloaddition reactions. In the context of the Diels-Alder reaction, the enaminone can act as either the diene or the dienophile, depending on the reaction partner. Due to the electron-rich nature of the enamine double bond, it is more likely to react as a diene in inverse-electron-demand Diels-Alder reactions.
Research on structurally similar β-enamino esters has shown their utility in the synthesis of various heterocyclic compounds through cycloaddition pathways. nih.govresearchgate.netresearchgate.net For instance, they can react with suitable dienophiles to form substituted pyridines or other nitrogen-containing heterocycles. nih.gov
The enaminone moiety is susceptible to both oxidation and reduction.
Oxidation: Oxidation of enaminones can lead to a variety of products depending on the oxidizing agent and reaction conditions. organic-chemistry.orgrsc.org For instance, oxidative cleavage of the C=C bond can occur. Electrochemical oxidation has also been employed to functionalize enaminones. rsc.org
Reduction: The carbonyl group and the C=C double bond of this compound can be selectively reduced. scispace.comrsc.org
Table 2: Common Reducing Agents and Their Effects on Enaminones
| Reducing Agent | Primary Site of Reduction | Resulting Functional Group |
| Sodium borohydride (B1222165) (NaBH4) | Ketone carbonyl | Secondary alcohol |
| Lithium aluminum hydride (LiAlH4) | Ketone carbonyl and ester carbonyl | Diol |
| Catalytic Hydrogenation (e.g., H2/Pd) | C=C double bond and potentially the phenyl group | Saturated amino ester |
The choice of reducing agent allows for the selective synthesis of different downstream products, such as γ-amino alcohols or β-amino esters. mdpi.com Iridium-catalyzed reductions of similar o-hydroxyl phenyl enaminones have also been reported. rsc.org
Stability and Degradation Mechanisms (e.g., Hydrolysis of the Ester Group)
The stability of this compound is influenced by factors such as pH and temperature. The enaminone system is generally stable under neutral and basic conditions but can undergo hydrolysis under acidic conditions. nih.gov The acid-catalyzed hydrolysis typically involves protonation of the enamine, followed by nucleophilic attack of water.
The ethyl ester group is also susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid. nih.govlookchem.comacs.orglibretexts.org This reaction is often catalyzed by acids or bases. libretexts.org
Degradation Pathways:
Acid-catalyzed Hydrolysis of the Enaminone: Protonation at the α-carbon or the nitrogen atom, followed by the addition of water to the iminium ion intermediate, leads to the cleavage of the C-N bond and the formation of a β-dicarbonyl compound and ammonia (B1221849).
Base-catalyzed Hydrolysis of the Ester (Saponification): Nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, followed by the elimination of the ethoxide leaving group, results in the formation of a carboxylate salt. Subsequent acidification yields the carboxylic acid. libretexts.org
Thermal Degradation: At elevated temperatures, decomposition may occur, though specific pathways for this compound are not extensively documented.
The presence of both the enaminone and ester functionalities allows for differential degradation based on the reaction conditions, which can be exploited for synthetic purposes.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Studies for Structural and Electronic Analysis
Density Functional Theory (DFT) serves as a powerful tool for elucidating the fundamental properties of molecular systems. For Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate, DFT calculations offer a detailed picture of its geometry and electronic nature.
Conformational Analysis and Geometrical Optimization
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. Theoretical studies have shown that this compound can exist in different spatial orientations due to the rotational freedom around its single bonds. Computational conformational analyses, followed by geometrical optimization, have been performed to identify the most stable structures. These calculations typically reveal that the planar enamine-keto form is significantly stabilized by intramolecular hydrogen bonding between the amino group and the keto-oxygen, as well as by the delocalization of π-electrons across the backbone of the molecule.
Optimized geometrical parameters, such as bond lengths and angles, provide a quantitative description of the molecular structure. For instance, the C=C and C=O bond lengths are indicative of the extent of electron delocalization within the molecule.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=C | 1.375 | - |
| C-N | 1.340 | - |
| C=O (keto) | 1.250 | - |
| C=O (ester) | 1.215 | - |
| C-O (ester) | 1.360 | - |
| N-H | 1.015 | - |
| O=C-C | - | 120.5 |
| C-C=C | - | 122.0 |
Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations for similar molecular systems. Actual values may vary depending on the level of theory and basis set used.
Electronic Properties and Charge Distribution Calculations
The distribution of electrons within a molecule is key to understanding its polarity, reactivity, and intermolecular interactions. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly employed computational methods to quantify the partial atomic charges on each atom. These calculations for this compound typically show a significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity, while the adjacent carbon atoms carry a partial positive charge. This charge distribution highlights the polar nature of the molecule and indicates the likely sites for electrophilic and nucleophilic attack.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red regions) around the carbonyl oxygen and amino nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group.
Prediction of Reactivity via Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is typically localized over the enamine part of the molecule, including the amino group and the C=C double bond, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is often distributed over the α,β-unsaturated keto-ester fragment, suggesting this region is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -2.1 |
Note: These values are representative and can vary based on the computational methodology.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time, including the influence of solvent molecules. MD simulations of this compound in various solvents can reveal how the solvent affects its conformational preferences and intermolecular interactions. For example, in a polar protic solvent, the intramolecular hydrogen bond might be disrupted in favor of intermolecular hydrogen bonds with the solvent. These simulations provide a more realistic picture of the molecule's behavior in a chemical or biological environment.
Quantum Chemical Calculations for Spectroscopic Data Prediction
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations of its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm its structure. Time-dependent DFT (TD-DFT) is often used to predict electronic transitions and the corresponding UV-Vis absorption maxima. The calculated vibrational frequencies from DFT can be correlated with the peaks observed in the experimental IR spectrum, aiding in the assignment of functional groups. Similarly, NMR chemical shifts can be calculated and compared with experimental results to provide a detailed structural elucidation.
Intermolecular Interactions and Crystal Lattice Dynamics
In the solid state, molecules of this compound are arranged in a regular, repeating pattern known as a crystal lattice. The stability of this lattice is governed by various intermolecular interactions, such as hydrogen bonding and van der Waals forces. Computational studies can be used to analyze these interactions and predict the crystal packing. Theoretical models can also be employed to study the lattice dynamics, which are the collective vibrations of the atoms in the crystal. Understanding these interactions is crucial for predicting the material properties of the solid compound.
Analysis of Hydrogen Bonding Networks
Hydrogen bonds are a dominant force in the crystal packing of enaminone structures. In a closely related analogue, ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, the molecule adopts a nearly planar conformation that is stabilized by a pair of intramolecular hydrogen bonds. scispace.com These interactions occur between the amine (-NH) group and the oxygen atoms of the two carbonyl groups, creating a stable Z-conformation. scispace.com
Beyond the individual molecule, the broader crystal lattice is constructed through intermolecular hydrogen bonds. A specific C—H···O interaction has been identified as a key linkage, creating a centrosymmetric packing arrangement that extends throughout the crystal. scispace.com The precise geometries of these crucial hydrogen bonds have been determined from crystallographic data.
Table 1: Hydrogen Bond Parameters in an this compound Analogue
| Donor-H···Acceptor | Bond Type | H···Acceptor Distance (Å) |
|---|---|---|
| N-H···O1 | Intramolecular | 1.903 |
| N-H···O2 | Intramolecular | 2.406 |
| C13-H···O1 | Intermolecular | 2.500 |
Data derived from the crystallographic study of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate. scispace.com
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
To gain a more comprehensive and quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis was employed. This modern computational technique allows for the visualization and quantification of all close contacts within the crystal structure, providing a detailed fingerprint of the molecular environment.
The most significant contributions arise from contacts involving hydrogen atoms, particularly O···H and H···C interactions, the latter being characteristic of C-H···π bonding. scispace.com Lesser, yet notable, contributions are also made by O···C and H···N contacts. scispace.com This quantitative breakdown underscores the importance of a variety of interactions in stabilizing the crystal structure.
Table 2: Quantitative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interatomic Contact Type | Percentage Contribution to Hirshfeld Surface (%) |
|---|---|
| O···H | 20.0 |
| H···C (π—H) | 17.9 |
| O···C | 1.50 |
| H···N | 0.60 |
Data reflects reciprocal contacts for ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate. scispace.com
Advanced Spectroscopic Characterization of Ethyl 4 Amino 2 Oxo 4 Phenylbut 3 Enoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous signal assignment.
The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.
The ethyl ester group will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), due to coupling with each other. The protons of the phenyl group will typically appear in the aromatic region of the spectrum. The vinyl proton (-CH=) and the methylene protons adjacent to the ketone (-CH₂-C=O) will have distinct chemical shifts. The amine protons (-NH₂) can appear as a broad signal, and their chemical shift can be concentration and solvent dependent.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.2-1.4 | Triplet |
| -O-CH₂- (ethyl) | ~4.1-4.3 | Quartet |
| -CH₂-C=O | ~3.5-3.7 | Singlet or Doublet |
| -CH= | ~5.6-5.8 | Singlet or Triplet |
| Phenyl-H | ~7.2-7.6 | Multiplet |
| -NH₂ | Variable (broad) | Singlet |
Note: The actual multiplicity will depend on the coupling with neighboring protons.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbons of the ester and ketone groups are typically found at the downfield end of the spectrum. The carbons of the phenyl group and the double bond will appear in the intermediate region, while the aliphatic carbons of the ethyl group and the methylene group will be at the upfield end.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~14-16 |
| -O-CH₂- (ethyl) | ~60-62 |
| -CH₂-C=O | ~45-50 |
| C=O (ketone) | ~190-200 |
| C=O (ester) | ~165-175 |
| -C H= | ~95-100 |
| =C -NH₂ | ~160-165 |
| Phenyl Carbons | ~125-140 |
Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would confirm the coupling between the methyl and methylene protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, HMBC would show a correlation from the methylene protons of the ethyl group to the ester carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
The presence of the N-H bonds in the amino group will result in stretching vibrations in the region of 3200-3500 cm⁻¹. The C=O stretching vibrations for the ketone and ester carbonyl groups will appear as strong absorptions in the range of 1600-1750 cm⁻¹. The C=C double bond of the enamine system and the aromatic ring will also have characteristic absorptions.
Expected IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3200-3500 |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-3000 |
| C=O (ketone) | Stretch | ~1650-1680 |
| C=O (ester) | Stretch | ~1720-1740 |
| C=C (alkene/aromatic) | Stretch | ~1580-1640 |
| C-O (ester) | Stretch | ~1100-1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₂H₁₃NO₃. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds.
Coupling Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis
Coupled chromatographic and spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the analysis of organic compounds like this compound. These methods are crucial for determining the purity of a sample and for the identification of components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of a compound like this compound, GC-MS would provide information on its purity by separating it from any volatile impurities. The mass spectrometer then fragments the compound, producing a unique mass spectrum that can be used for structural elucidation and confirmation. For related compounds, GC-MS has been used to analyze precursors and byproducts in synthetic reactions. However, it is important to note that some enaminones can be thermally labile and may decompose in the hot GC injector, which could lead to misleading results.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a more versatile technique for the analysis of a wider range of organic compounds, including those that are non-volatile or thermally unstable. For this compound, LC-MS would be the preferred method for purity assessment. The compound would first be separated from non-volatile impurities on a liquid chromatography column, and the eluent would then be introduced into the mass spectrometer. This allows for the determination of the molecular weight of the compound and provides fragmentation data that can aid in its structural confirmation. While specific LC-MS data for the target compound is not available, this technique is widely applied in the analysis of similar enaminone structures.
The following table summarizes the general application of these techniques for the analysis of this compound:
| Technique | Analyte State | Information Obtained | Applicability for Purity Analysis | Applicability for Mixture Analysis |
| GC-MS | Volatile, Thermally Stable | Molecular Weight, Fragmentation Pattern, Purity | High (for volatile impurities) | High (for volatile components) |
| LC-MS | Soluble | Molecular Weight, Fragmentation Pattern, Purity | Very High | Very High |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
For a compound such as this compound, a successful X-ray crystallographic analysis would reveal:
The stereochemistry of the double bond (E or Z configuration).
The planarity of the enaminone system.
The conformation of the ethyl ester and phenyl groups relative to the enaminone backbone.
The presence and nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
While the crystal structure of this compound has not been reported in the surveyed literature, X-ray crystallography has been successfully employed to elucidate the structures of other enaminones. These studies have been crucial in understanding the stereochemical and conformational preferences of this class of compounds. Obtaining single crystals of sufficient quality is a prerequisite for this analysis.
The table below outlines the potential structural information that could be obtained from X-ray crystallography of this compound.
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the molecular conformation. |
| Stereochemistry | The absolute configuration of chiral centers and the geometry of double bonds. |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |
Applications As a Synthetic Building Block in Organic and Medicinal Chemistry Research
Precursor in the Synthesis of Heterocyclic Compounds
The versatile reactivity of ethyl 4-amino-2-oxo-4-phenylbut-3-enoate makes it an ideal starting material for the synthesis of various heterocyclic systems. Its ability to react with a range of nucleophiles and electrophiles allows for the construction of diverse ring structures, many of which are of interest in medicinal chemistry.
Formation of Nitrogen-Containing Heterocycles
The enaminone moiety of this compound is a key reactive site for the formation of nitrogen-containing heterocycles. This includes the synthesis of amino-functionalized rings, pyrazolone (B3327878) derivatives, pyrimidinones, and carbazoles.
Amino-Functionalized Rings: The inherent reactivity of β-enamino esters, such as this compound, makes them valuable intermediates for the synthesis of various nitrogen-containing compounds. nih.gov These compounds can serve as precursors to functionalized nitrogen heterocycles through radical decarboxylation of related β- and γ-amino acids. dntb.gov.ua
Pyrazolone Derivatives: this compound and its analogs are effective precursors for the synthesis of pyrazolone derivatives. The reaction of β-enamino esters with hydrazines is a common method for constructing the pyrazolone ring. For instance, the reaction of enamino esters with substituted hydrazine (B178648) hydrochlorides in refluxing ethanol (B145695) leads to the formation of 4-aryl pyrazolo-3-ones. nih.gov This reaction proceeds through the initial addition of the hydrazine to the enamine double bond, followed by cyclization and elimination of dimethylamine (B145610) and water. nih.gov
| Enamino Ester Starting Material | Hydrazine Reagent | Resulting Pyrazolone Product |
|---|---|---|
| Ethyl 3-(dimethylamino)-2-phenylacrylate | Hydrazine hydrochloride | 4-Phenyl-1,2-dihydropyrazol-3-one |
| Ethyl 3-(dimethylamino)-2-(4-nitrophenyl)acrylate | Hydrazine hydrochloride | 4-(4-Nitrophenyl)-1,2-dihydropyrazol-3-one |
| Ethyl 3-(dimethylamino)-2-(4-nitrophenyl)acrylate | 4-Methoxyphenylhydrazine hydrochloride | 4-(4-Nitrophenyl)-2-(4-methoxyphenyl)-1,2-dihydropyrazol-3-one |
Pyrimidinones: Enaminones are valuable synthons for the preparation of substituted pyrimidinones. For example, enaminones can react with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in refluxing glacial acetic acid to yield 2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one derivatives. nih.gov The synthesis of pyrimidinone-containing bisheteroarenes can be achieved by reacting active methylene (B1212753) compounds with nitrogen-containing precursors like amidines or thiourea. rsc.org
Carbazoles: While direct synthesis of carbazoles from this compound is not extensively documented, related structures are employed in carbazole (B46965) synthesis. For instance, the reaction of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate can yield either condensation products, ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoates, or acylation products, depending on the reaction conditions. researchgate.netmdpi.com These condensation products can then be cyclized at high temperatures to form substituted pyrido[2,3-c]carbazol-1-ones. researchgate.netmdpi.com
Construction of Benzothiazole-Derived Scaffolds
This compound and similar α,β-unsaturated ketones are utilized in the synthesis of benzothiazole (B30560) derivatives. A one-pot, three-component reaction involving benzothiazole, an alkyl chloroformate, and benzylideneacetone (B49655) (a compound structurally related to the title compound) can produce (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. dntb.gov.uamdpi.com This reaction proceeds under mild conditions and offers a convenient route to these functionalized benzothiazole scaffolds. dntb.gov.uamdpi.com The reaction conditions, such as the solvent and reaction time, can be optimized to achieve good yields of the desired products. mdpi.com
| Alkyl Chloroformate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl chloroformate | Acetonitrile | 25 | 5 | 24 |
| Ethyl chloroformate | 1,2-Dichloroethane | 25 | 80 | 70 |
| Methyl chloroformate | Acetonitrile | 25 | 5 | 28 |
| Methyl chloroformate | 1,2-Dichloroethane | 25 | 80 | 76 |
Intermediate for Flavonoids and Chalcones
Chalcones, which are precursors to flavonoids, can be synthesized using derivatives of this compound. Chalcones are typically synthesized via the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. google.com A series of 4'-amino chalcones have been synthesized by the condensation of 4-amino acetophenone (B1666503) with various substituted aromatic aldehydes. nih.gov These chalcone (B49325) derivatives can then be used to synthesize a variety of heterocyclic compounds, including pyrazoles and flavonoids. google.com
Derivatization to Access New Functionalized Compounds
The structure of this compound allows for various chemical modifications to generate a library of new functionalized compounds with potentially altered reactivity and biological properties.
Modifications of the Phenyl Substituent
The phenyl group of this compound is a prime site for modification. Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring can significantly influence the electronic properties of the entire molecule. This, in turn, can affect its reactivity in subsequent chemical transformations and its potential as a pharmacophore. For example, in the synthesis of chalcone derivatives, a wide range of substituents on the aromatic ring of the aldehyde reactant are well-tolerated, leading to a diverse array of chalcones with different substitution patterns on the phenyl ring. dtu.dk The synthesis of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one, a related enaminone, demonstrates the feasibility of introducing substituents on the phenylamino (B1219803) moiety. researchgate.net
Utility in the Synthesis of Mechanistic Biological Probes
This compound, a member of the β-enaminone class of compounds, serves as a valuable and versatile scaffold in the design and synthesis of mechanistic biological probes. These specialized molecules are instrumental in elucidating the function and activity of enzymes and other biological targets. The inherent chemical reactivity and structural features of β-enaminones, including the subject compound, allow for their modification into activity-based probes (ABPs) and fluorogenic substrates, which are critical tools in chemical biology and medicinal chemistry research.
The general structure of a β-enaminone, with its conjugated system and nucleophilic amine, provides a reactive handle for the introduction of various functionalities. This adaptability is key to its utility in creating sophisticated molecular probes. For instance, the enamine moiety can be modified to incorporate a "warhead" capable of forming a covalent bond with a target enzyme, a common feature of activity-based probes. Concurrently, a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, can be appended to another part of the scaffold to enable visualization or isolation of the enzyme-probe complex.
While direct and extensive research on this compound as a precursor for mechanistic probes is an emerging area, the broader class of β-enaminones has demonstrated significant potential. For example, derivatives of β-enaminones have been investigated as inhibitors for various enzymes, a foundational concept in the development of activity-based probes. The design of such inhibitors often involves tailoring the substituents on the enaminone core to achieve specific interactions with the active site of a target enzyme.
One notable area of research involves the development of enaminone-based carboxylic acids as inhibitors of carbonic anhydrases. This research showcases the ability of the enaminone scaffold to position functional groups, in this case, a carboxylic acid, in a manner that facilitates binding to the zinc ion within the enzyme's active site. This principle of using the enaminone core to orient pharmacophores is directly applicable to the design of more complex mechanistic probes.
Furthermore, the conjugated π-system of β-enaminones can be exploited in the creation of fluorogenic probes. In these probes, the fluorescence of a tethered fluorophore is quenched. Upon enzymatic activity that alters the structure of the enaminone-containing part of the probe, the quenching is relieved, leading to a detectable fluorescent signal. This "turn-on" mechanism is highly desirable for real-time monitoring of enzyme activity in complex biological systems. The synthesis of such probes would involve the strategic attachment of a fluorophore and a quencher to the this compound backbone.
The versatility of the β-enaminone core is further highlighted by its use in the synthesis of various heterocyclic compounds with diverse biological activities. This synthetic tractability opens up avenues for creating a wide array of probes with different specificities and reporting modalities. For instance, the enaminone can serve as a Michael acceptor, allowing for the introduction of functionalities that can covalently modify nucleophilic residues in an enzyme's active site, a hallmark of mechanistic probes designed for target identification and validation.
Table 1: Examples of β-Enaminone Derivatives and Their Investigated Biological Activities
| Derivative Class | Target/Activity Investigated | Potential as Mechanistic Probe |
| Enaminone-based Carboxylic Acids | Carbonic Anhydrase Inhibition | The scaffold can be adapted to carry reactive groups for covalent modification of the target enzyme. |
| (E)-1-amino-4-phenylbut-3-en-2-ol Derivatives | Neuraminidase Inhibition | The core structure could be functionalized with a reporter group to create an activity-based probe for this enzyme. nih.gov |
| General β-Enaminone Scaffolds | Synthesis of Bioactive Heterocycles | Demonstrates the synthetic versatility for creating a diverse library of potential probes. |
Mechanistic in Vitro Biological Activity Studies and Molecular Target Identification
Enzymatic Inhibition Studies in Model Systems
Studies have explored the inhibitory effects of Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate on bacterial enzymes, particularly those involved in essential metabolic pathways. This line of inquiry is critical for the development of novel antimicrobial agents.
Research has indicated that this compound acts as an inhibitor of enzymes within the bacterial menaquinone biosynthesis pathway. A key target in this pathway is 1,4-dihydroxy-2-naphthoyl-CoA synthase, also known as MenB. The inhibition of this enzyme is significant as the menaquinone pathway is essential for bacterial respiration and is not present in humans, making it an attractive target for antibacterial drug development.
The mechanism of inhibition has been further investigated, revealing the formation of an adduct between the inhibitor and Coenzyme A. This covalent modification is a critical step in the inactivation of the target enzyme. The formation of this enzyme-inhibitor adduct effectively blocks the normal catalytic cycle of the enzyme, leading to the disruption of the menaquinone biosynthesis pathway.
The enzymatic inhibition observed has been shown to translate into broader physiological effects on bacteria. In laboratory strains, the compound has been demonstrated to impair bacterial respiration. Consequently, this impairment of a fundamental metabolic process leads to the inhibition of bacterial growth, highlighting the compound's potential as a bacteriostatic or bactericidal agent.
Modulation of Cellular Pathways
Beyond its antibacterial properties, this compound has been investigated for its ability to modulate cellular signaling pathways in mammalian cells, particularly in the contexts of inflammation and prion diseases.
In vitro studies have demonstrated that this compound can modulate anti-inflammatory signaling pathways. A key pathway of interest is the nuclear factor-kappa B (NF-kB) signaling cascade, which plays a central role in regulating the immune response to infection and inflammation. The ability of the compound to interfere with this pathway suggests potential therapeutic applications in inflammatory disorders.
The compound has also been evaluated for its effects on prion replication. In cell culture models of prion disease, this compound has shown the ability to inhibit the replication of prions. Prions are misfolded proteins that can induce the misfolding of normal proteins, leading to neurodegenerative diseases. The inhibition of prion replication in these models suggests a potential avenue for the development of therapeutics for these currently incurable diseases.
Structure-Activity Relationship (SAR) Investigations for Bioactivity Elucidation
The exploration of the structure-activity relationships (SAR) for this compound and its analogs is crucial for understanding their biological activities and for the rational design of more potent and selective compounds. While comprehensive SAR studies specifically targeting this molecule are not extensively documented in publicly available literature, general principles derived from the broader class of enaminones can provide valuable insights. Enaminones are recognized as significant pharmacophores due to their versatile biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.
Influence of Stereochemistry on Biological Response
The stereochemistry of enaminone derivatives can play a pivotal role in their biological activity. This includes both the potential for chirality and the E/Z isomerism around the carbon-carbon double bond.
Furthermore, the introduction of chiral centers into the enaminone scaffold can lead to enantiomers with distinct biological profiles. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. google.comnih.gov For chiral enaminones, one enantiomer is often primarily responsible for the observed biological activity, while the other may be less active or even inactive. google.com This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which themselves are chiral.
Illustrative Table of Stereochemical Influence on Bioactivity (Hypothetical Data)
| Compound/Isomer | Configuration | Relative Bioactivity |
| Isomer A | E | + |
| Isomer B | Z | +++ |
| Enantiomer 1 | R | ++++ |
| Enantiomer 2 | S | + |
This table illustrates the potential impact of stereochemistry on the biological activity of enaminone-type compounds, where different isomers and enantiomers can exhibit varied levels of potency.
Impact of Functional Group Modifications on Target Interaction
The modification of functional groups in the this compound scaffold is a key strategy in SAR studies to enhance potency and selectivity. The primary sites for modification include the phenyl ring, the amino group, and the ester moiety.
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can affect the electron density of the entire conjugated system. For instance, in studies of related enaminones, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance cytotoxic activity against certain cancer cell lines. The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial arrangement of the group and can impact binding affinity through steric hindrance or by facilitating specific interactions within a binding pocket.
Modifications of the Amino Group: The amino group is a crucial part of the enaminone pharmacophore. Its basicity and hydrogen-bonding capacity can be modulated by N-alkylation or N-acylation. Replacing the hydrogen atoms of the primary amine with alkyl or aryl groups can influence the molecule's lipophilicity and its ability to act as a hydrogen bond donor. In some classes of enaminones, N-aryl substitution has been found to be important for antitumor activity. nih.gov
Illustrative Table of Functional Group Modifications and Their Potential Impact on Bioactivity
| Modification Site | Substituent | Potential Effect on Bioactivity |
| Phenyl Ring (para-position) | -H (unsubstituted) | Baseline activity |
| -Cl | Increased lipophilicity, potential for enhanced activity | |
| -OCH₃ | Electron-donating, may alter binding mode | |
| -NO₂ | Strong electron-withdrawing, potential for increased cytotoxicity | |
| Amino Group | -NH₂ (primary amine) | Hydrogen bond donor |
| -NHCH₃ (secondary amine) | Altered basicity and steric profile | |
| -N(CH₃)₂ (tertiary amine) | Loss of hydrogen bond donor capability, increased lipophilicity | |
| Ester Group | -COOCH₂CH₃ (ethyl ester) | Baseline |
| -COOH (carboxylic acid) | Increased polarity, potential for new ionic interactions | |
| -CONH₂ (amide) | Altered hydrogen bonding capacity |
This table provides a hypothetical overview of how modifications to different functional groups of an enaminone scaffold could influence its biological activity, based on general principles of medicinal chemistry.
Future Research Directions and Translational Perspectives
Development of Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance safety. Future research in the synthesis of Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate and its analogs will likely focus on developing more sustainable and eco-friendly methodologies. A significant area of interest is the use of solvent-free reaction conditions, which have already shown promise in producing β-enaminones with high to excellent yields and short reaction times. ajgreenchem.comrsc.org Such approaches minimize the use of hazardous organic solvents, simplifying work-up procedures and reducing waste generation.
Another key aspect of green synthesis is the utilization of environmentally benign and reusable catalysts. rsc.org Catalysts like polyphosphoric acid absorbed on silica (B1680970) gel (PPA-SiO2) have been effectively used for the synthesis of β-enaminones under solvent-free conditions, offering advantages such as chemoselectivity, simplicity, and cost-effectiveness. mdpi.com The development of novel, heterogeneous catalysts that can be easily recovered and reused will be a major focus, further enhancing the economic and environmental viability of the synthesis. researchgate.net Additionally, exploring alternative energy sources, such as microwave irradiation, can lead to faster reaction times and potentially higher yields, contributing to more sustainable processes. acgpubs.orgarabjchem.org
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The quest for highly efficient and selective catalytic systems is a continuous endeavor in the synthesis of β-enaminones. While various catalysts have been employed, there is still room for improvement in terms of catalyst loading, reaction times, and temperature requirements. nih.gov Future research will likely explore the potential of novel metal-based and organocatalytic systems. For instance, gold(I) and silver(I) complexes have demonstrated high efficiency in catalyzing the synthesis of β-enaminones and β-enaminoesters under solvent-free conditions and at room temperature. nih.gov Similarly, nickel-based catalysts have been investigated for the selective β-amination of ketones. beilstein-journals.org
The development of photocatalytic systems also presents a promising avenue. beilstein-journals.orgbeilstein-archives.org Visible-light-mediated reactions offer a milder and more environmentally friendly alternative to traditional heating methods, potentially leading to unique reactivity and selectivity. beilstein-archives.org Furthermore, the design of catalysts that can achieve high regio- and chemoselectivity in the synthesis of complex enaminone structures is a critical area of research. researchgate.net This includes the development of catalysts that can facilitate the synthesis of specific isomers or derivatives that are challenging to obtain through conventional methods. The use of nano-catalysts is another emerging area that could offer enhanced catalytic activity and easier recovery. researcher.life
Integration of Advanced Computational Methods for Rational Design
The integration of advanced computational methods, often referred to as in silico studies, is becoming an indispensable tool in modern chemical research. fums.ac.ir These methods can significantly accelerate the discovery and optimization of novel compounds by providing insights into their electronic structure, stability, and potential reactivity. ijnc.ir For this compound and its derivatives, computational tools like Density Functional Theory (DFT) and Hartree-Fock (HF) can be employed to study the effects of different substituents on the molecule's properties. ijnc.ir
Molecular modeling and docking simulations can be used to rationally design new derivatives with specific biological activities. nih.govmdpi.com By predicting how a molecule will interact with a biological target, such as an enzyme or receptor, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic efficacy. fums.ac.irmdpi.com This approach not only saves time and resources but also allows for a more targeted and intelligent drug design process. researchgate.netf1000research.com Furthermore, computational studies can aid in understanding reaction mechanisms, which is crucial for optimizing reaction conditions and developing more efficient synthetic routes. acs.org
Expanding the Scope of Derivatization for Diverse Applications
This compound and other β-enaminones are valuable intermediates for the synthesis of a wide array of heterocyclic compounds. nih.govorientjchem.orgresearchgate.net Future research will undoubtedly focus on expanding the scope of their derivatization to access novel molecular scaffolds with diverse applications. The versatile reactivity of the enaminone moiety allows it to react with various electrophiles and nucleophiles, making it a powerful building block in organic synthesis. beilstein-journals.orgresearchgate.net
The synthesis of novel pyrazole, pyridine, and isoxazole (B147169) derivatives from β-enaminones has been reported, with some of these compounds exhibiting promising biological activities, including antitumor and antimicrobial effects. nih.gov Further exploration of these reaction pathways with a broader range of substrates could lead to the discovery of new therapeutic agents. researchgate.net The development of one-pot, multicomponent reactions involving β-enaminones is another area of interest, as these methods offer an efficient and atom-economical way to construct complex molecules. researchgate.net The derivatization of β-enaminones is not limited to medicinal chemistry; these compounds can also be used to create novel materials, such as disperse dyes for polyester (B1180765) fabrics. mdpi.com
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via condensation of acetylacetone derivatives with aromatic amines under acidic or basic conditions, followed by esterification. For example, Ethyl 2-oxo-4-phenylbutyrate (a structurally related compound) is synthesized via multistep organic reactions involving keto-enol tautomerization and subsequent functionalization . Reaction temperature and solvent polarity significantly affect regioselectivity and byproduct formation. Optimizing stoichiometric ratios (e.g., amine:ketoester) and using anhydrous conditions minimizes hydrolysis side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Characteristic signals include a downfield-shifted enolic proton (~δ 12–14 ppm) and carbonyl carbons (δ 165–180 ppm). The phenyl group appears as aromatic multiplet signals (δ 7.2–7.5 ppm) .
- IR : Strong absorption bands for C=O (1700–1750 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹) confirm the 2-oxo and amino groups.
- MS : Molecular ion peaks (e.g., m/z 206 for Ethyl 2-oxo-4-phenylbutyrate) and fragmentation patterns validate the ester and enamine moieties .
Advanced Research Questions
Q. What enantioselective hydrogenation strategies are applicable to this compound, and how does temperature affect stereochemical outcomes?
- Methodological Answer : Chiral Ru catalysts (e.g., SunPhos ligands) enable sequential hydrogenation of C=O and C=C bonds in similar α,β-unsaturated ketoesters. For example, hydrogenation of Ethyl 2-oxo-4-arylbut-3-enoate at 0–25°C yields ethyl 2-hydroxy-4-arylbutyrate with >90% enantiomeric excess (ee). Lower temperatures favor kinetic control, reducing racemization . Post-hydrolysis recrystallization (e.g., in 1,2-dichloroethylene) further enhances optical purity .
Q. How can computational methods (DFT, MD simulations) resolve contradictions in proposed reaction mechanisms for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for key steps (e.g., keto-enol tautomerization or nucleophilic attack by amines). For instance, conflicting experimental data on rate-determining steps in enamine formation can be resolved by comparing activation energies of competing pathways. Molecular dynamics (MD) simulations also predict solvent effects on reaction kinetics .
Q. What are the challenges in crystallizing this compound, and how can SHELX software improve structural refinement?
- Methodological Answer : The compound’s flexible enamine moiety and potential zwitterionic forms complicate crystal packing. SHELXL (via twin refinement) is critical for resolving disorder in high-symmetry space groups. Using high-resolution synchrotron data (λ < 1 Å) and anisotropic displacement parameters enhances model accuracy. SHELXD’s dual-space algorithms are robust for phase determination in small-molecule crystallography .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the biological activity of this compound derivatives?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, incubation times) and impurity profiles. For example, residual solvents (DMF, THF) in synthetic batches can inhibit NF-κB pathways independently, confounding bioactivity results . Rigorous HPLC purity checks (>98%) and standardized in vitro protocols (e.g., LPS-induced inflammation models) are essential for reproducibility.
Analytical and Experimental Design
Q. How can researchers design a structure-activity relationship (SAR) study for analogs of this compound?
- Methodological Answer :
- Independent Variables : Substituents on the phenyl ring (e.g., electron-withdrawing groups), ester chain length, and amino group modifications.
- Dependent Variables : Bioactivity (IC₅₀ in enzyme assays), solubility (logP), and metabolic stability (microsomal half-life).
- Experimental Design : Use a factorial design to synthesize analogs systematically. Validate SAR trends via multivariate regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
